molecular formula C9H8N2O2 B1637142 Amino-1,3-benzodioxol-5-ylacetonitrile

Amino-1,3-benzodioxol-5-ylacetonitrile

Cat. No.: B1637142
M. Wt: 176.17 g/mol
InChI Key: YVOZGWQKVGJDRK-UHFFFAOYSA-N
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Description

Amino-1,3-benzodioxol-5-ylacetonitrile (C${10}$H${8}$N${2}$O${2}$) is a heterocyclic compound featuring a benzodioxole core (1,3-benzodioxole) substituted with an amino (-NH$2$) group at the 5-position and an acetonitrile (-CH$2$CN) moiety. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for diverse applications in medicinal chemistry, agrochemicals, and materials science. The benzodioxole scaffold is notable for its metabolic stability and bioactivity in pharmaceuticals, while the acetonitrile group offers reactivity for further functionalization.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-amino-2-(1,3-benzodioxol-5-yl)acetonitrile

InChI

InChI=1S/C9H8N2O2/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7H,5,11H2

InChI Key

YVOZGWQKVGJDRK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(C#N)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarboxylate

Structural Features: This compound (C${24}$H${19}$NO$_6$) shares the benzodioxol-5-yl moiety with Amino-1,3-benzodioxol-5-ylacetonitrile but incorporates a dihydrophenanthrene backbone and dicarboxylate groups. Functional Differences:

  • The dicarboxylate groups introduce acidity and water solubility, contrasting with the neutral, less polar acetonitrile group in the target compound. Applications: Phenanthrene derivatives are studied for antitumor and antimicrobial activities, suggesting that this compound could be modified for similar purposes.

5-Methoxyindole-3-acetonitrile

Structural Features : 5-Methoxyindole-3-acetonitrile (C${11}$H${9}$N$2$O) replaces the benzodioxole ring with an indole system and adds a methoxy (-OCH$3$) group at the 5-position.
Functional Differences :

  • The indole core is more electron-rich due to the pyrrole-like nitrogen, enabling stronger hydrogen bonding compared to benzodioxole.
  • Applications: Indole-acetonitrile derivatives are precursors to bioactive alkaloids and pharmaceuticals, highlighting the versatility of acetonitrile-containing scaffolds.

1-(Azolin-2-yl)amino-1,2-diphenylethane Compounds

Structural Features: These pesticidal agents (general formula C${20}$H${18}$N$_4$S/O) feature a diphenylethane backbone with azole and amino substituents. Functional Differences:

  • The azole rings (e.g., imidazole, thiazole) introduce heteroatoms that enhance pesticidal activity via metal coordination or enzyme inhibition.
  • Unlike this compound, these compounds lack the benzodioxole system but share the amino-acetonitrile motif, which may contribute to their stability and bioavailability.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Noted Properties/Applications
This compound Benzodioxole -NH$2$, -CH$2$CN 188.18 g/mol Potential drug precursor, agrochemicals
5-Methoxyindole-3-acetonitrile Indole -OCH$3$, -CH$2$CN 185.20 g/mol Alkaloid synthesis, pharmaceuticals
1-(Azolin-2-yl)amino-1,2-diphenylethane Diphenylethane Azole ring, -NH$_2$ ~318–350 g/mol Pesticidal activity

Research Findings and Implications

  • Synthetic Flexibility: this compound’s acetonitrile group allows for nucleophilic substitutions or cyclization reactions, analogous to methods used for indole-acetonitrile derivatives.
  • Biological Relevance : Benzodioxole-containing compounds exhibit metabolic resistance due to the stability of the dioxole ring, a trait shared with pesticidal diphenylethane analogs.

Preparation Methods

Strecker Amino-Nitrile Synthesis from Piperonal

Reaction Overview

The most well-documented method for synthesizing Amino-1,3-benzodioxol-5-ylacetonitrile involves a Strecker-type reaction starting from piperonal (1,3-benzodioxole-5-carbaldehyde). This one-pot procedure leverages the aldehyde group of piperonal to generate an α-aminonitrile intermediate.

Key Steps:
  • Substrate Preparation : Piperonal is dissolved in tetrahydrofuran (THF) and aqueous ammonia.
  • Cyanide Introduction : Potassium cyanide (KCN) and ammonium chloride (NH$$_4$$Cl) are added to the mixture.
  • Reaction Workup : The product is extracted with ethyl acetate, washed with brine, and purified via concentration.
Data Table 1: Reaction Conditions and Yield
Parameter Details
Starting Material Piperonal (6.00 g)
Solvent THF (25 mL) + aqueous NH$$_3$$ (58%, 4.2 mL)
Reagents KCN (2.8 g), NH$$_4$$Cl (3.2 g)
Reaction Time 18 hours at ambient temperature
Yield 65% (4.5 g as white solid)
Key Reference US Patent 6,211,376

Mechanistic Insights

The reaction proceeds via nucleophilic addition of ammonia to the aldehyde group, forming an imine intermediate. Subsequent cyanide attack generates the α-aminonitrile product. This method is advantageous due to its simplicity and avoidance of harsh conditions.

Alternative Pathways Explored in Literature

Nitration-Reduction of 1,3-Benzodioxole-5-acetonitrile

1,3-Benzodioxole-5-acetonitrile (CAS 4439-02-5) could undergo nitration at the aromatic ring followed by reduction of the nitro group to an amine. Challenges include regioselectivity of nitration and side reactions under acidic conditions.

Critical Analysis of Methodologies

Advantages of the Strecker Approach

  • High Atom Economy : Utilizes readily available piperonal and avoids multi-step protocols.
  • Moderate Yields : 65% yield is competitive for bench-scale synthesis.
  • Scalability : THF and aqueous ammonia are cost-effective solvents for industrial applications.

Limitations and Risks

  • Cyanide Handling : Requires strict safety protocols due to KCN’s toxicity.
  • Byproduct Formation : Trace impurities from incomplete imine formation may necessitate chromatography.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in CNS-active drugs and antimicrobial agents . For example, its nitro derivatives are precursors to benzodiazepine analogs.

Agrochemical Development

Functionalized 1,3-benzodioxoles are key in designing pesticides and herbicides . The amino-acetonitrile group enhances bioactivity by improving membrane permeability.

Q & A

Q. Table 1: Synthetic Methods Comparison

Reagent SystemSolventYield (%)de (%)Deprotection Method
Lithio-1,3-dithianeCH₂Cl₂75–8592HgO/BF₃·Et₂O
Grignard reagentsTHF60–7080Acidic hydrolysis (HCl)

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization of this compound derivatives?

Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. To address this:

  • Multi-nuclear NMR : Use 13C^{13}\text{C}-DEPT and 1H^{1}\text{H}-15N^{15}\text{N} HMBC to confirm nitrile and benzodioxole moieties .
  • X-ray crystallography : Resolve ambiguous NOE signals by determining the crystal structure using SHELXL (for refinement) and ORTEP-III (for visualization) .
  • Cross-validation : Compare experimental IR stretching frequencies (e.g., ν(C≡N) ~2200–2250 cm⁻¹) with density functional theory (DFT) calculations .

What advanced strategies analyze hydrogen-bonding networks in the crystal structure of this compound?

Methodological Answer:
Graph-set analysis (G) is employed to classify hydrogen-bonding patterns:

  • Primary motifs : Identify donor-acceptor pairs (e.g., N–H⋯O/N–H⋯N) using Mercury software.
  • Intermolecular interactions : Calculate interaction energies with CrystalExplorer to quantify contributions from π-π stacking or C–H⋯O bonds .
  • Thermal motion : Use anisotropic displacement parameters (ADPs) from SHELXL-refined data to assess dynamic disorder .

Q. Table 2: Hydrogen-Bond Parameters (Example)

Donor–AcceptorDistance (Å)Angle (°)Graph-Set Notation
N–H⋯O2.89165G1(6)G_1(6)
C–H⋯O3.12145G2(8)G_2(8)

What computational tools and experimental methods are synergistic for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT calculations : Optimize transition states using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict regioselectivity in nitrile reactions .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to validate computational barriers.
  • Electrochemical profiling : Cyclic voltammetry (CV) identifies redox-active sites (e.g., benzodioxole ring) that influence reactivity .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to acute toxicity (H302) and skin irritation (H315) risks .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis .

How can the antimicrobial activity of this compound derivatives be systematically evaluated?

Methodological Answer:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL concentrations .
  • MIC determination : Use broth microdilution methods (CLSI guidelines) with resazurin as a viability indicator.
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with inhibitory potency.

What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow nucleation.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-Rmerge datasets .
  • Hydrogen placement : Restrain N–H and O–H positions using AFIX constraints during refinement.

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